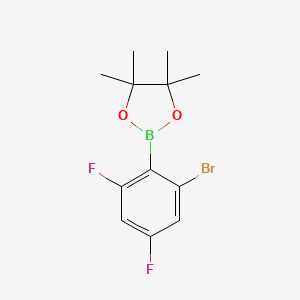

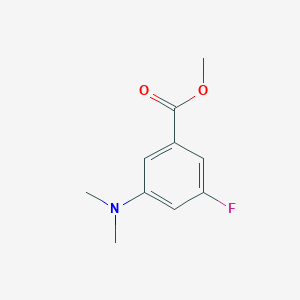

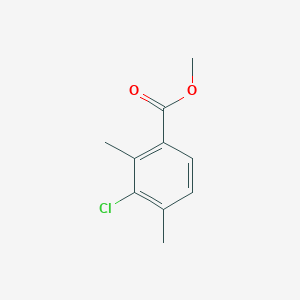

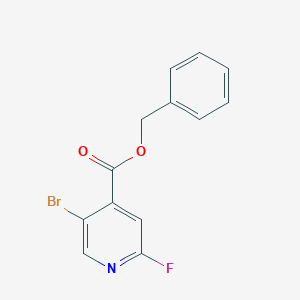

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

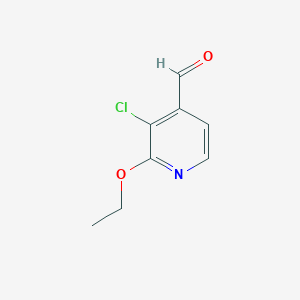

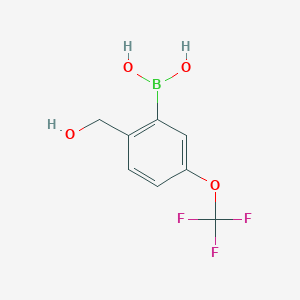

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a chemical compound with the CAS Number: 1993479-32-5 . It has a molecular weight of 310.12 and its IUPAC name is benzyl 5-bromo-2-fluoroisonicotinate .

Molecular Structure Analysis

The InChI code for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate has a molecular weight of 310.12 . It’s stored at a temperature of 2-8°C . The predicted density is 1.537±0.06 g/cm3 , and the predicted boiling point is 387.0±42.0 °C .Applications De Recherche Scientifique

Chemoselective Functionalization

One notable study describes the chemoselective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine. This research outlines how catalytic amination conditions afford exclusive substitution at the bromide position for both secondary amines and primary anilines. This chemoselectivity reversal under neat conditions without palladium catalysis, favoring substitution at the chloro position, demonstrates the compound's versatility in chemical synthesis. Additionally, selective substitution of the fluoro group under SNAr conditions to afford dihalo adducts illustrates the compound's utility in creating a variety of functionalized pyridines, potentially useful in pharmaceutical development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Fluorinated Compounds

The synthesis of fluorine-containing saccharide carboxylates from fluoro-containing benzoic acids showcases another application avenue. This process, catalyzed by 4-dimethylaminepyridine, highlights the potential of fluorinated intermediates in the development of novel saccharide derivatives, which could find applications in medicinal chemistry due to the biological significance of saccharide molecules (Chen Hong, 2002).

Radiosynthesis for Medical Imaging

Another study presents the first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a minimalistic radiofluorination/palladium-catalyzed amination sequence. This process, starting from anisyl(2-bromopyridinyl)iodonium triflate, yields 2-amino-5-[18F]fluoropyridines in significant yields. The application in PET imaging highlights the compound's role in developing radiotracers for diagnostic purposes, emphasizing its contribution to advancing medical imaging techniques (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Versatile Synthesis Applications

Further research into the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoropyridine demonstrates broad applications in creating diverse pyridine derivatives. These derivatives are valuable in pharmaceuticals, agrochemicals, and materials science, illustrating the compound's wide-reaching implications in chemical synthesis and drug development (Sutherland & Gallagher, 2003).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

benzyl 5-bromo-2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBAJXWERAZVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.